molecular formula C21H19N3O4S B11192014 3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11192014
M. Wt: 409.5 g/mol
InChI Key: PNZOKNZDRPCHHI-UHFFFAOYSA-N
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Description

3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazoline moiety, a pyrrolidine ring, and methoxyphenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The quinazoline moiety can be synthesized through the cyclization of appropriate precursors, while the pyrrolidine ring is often constructed via cyclization reactions involving amines and carbonyl compounds. The methoxyphenyl groups are introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline moiety may interact with nucleic acids or proteins, while the pyrrolidine ring can enhance binding affinity and specificity. The methoxyphenyl groups may contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives and pyrrolidine-based molecules. Compared to these compounds, 3-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and potential biological activities. Similar compounds include:

  • Quinazoline derivatives with different substituents.
  • Pyrrolidine-based molecules with varying side chains.
  • Methoxyphenyl-containing compounds with different core structures.

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

3-(6-methoxy-4-methylquinazolin-2-yl)sulfanyl-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H19N3O4S/c1-12-16-10-15(28-3)8-9-17(16)23-21(22-12)29-18-11-19(25)24(20(18)26)13-4-6-14(27-2)7-5-13/h4-10,18H,11H2,1-3H3

InChI Key

PNZOKNZDRPCHHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC

Origin of Product

United States

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